4-Ethylpiperidine

Lipophilicity Volatility Drug Design

4-Ethylpiperidine (CAS 3230-23-7) is a substituted, saturated heterocyclic secondary amine belonging to the piperidine family. Its molecular formula is C7H15N, with a molecular weight of 113.20 g/mol.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 3230-23-7
Cat. No. B1265683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperidine
CAS3230-23-7
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCCC1CCNCC1
InChIInChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
InChIKeyKWHPWBXOLZTZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperidine (CAS 3230-23-7): Procurement Considerations & Physicochemical Profile


4-Ethylpiperidine (CAS 3230-23-7) is a substituted, saturated heterocyclic secondary amine belonging to the piperidine family. Its molecular formula is C7H15N, with a molecular weight of 113.20 g/mol [1]. It features an ethyl group at the 4-position of the six-membered nitrogen-containing ring, resulting in distinct physicochemical properties relative to its unsubstituted parent and other alkyl analogs, such as a higher boiling point (154–157°C) and increased lipophilicity (LogP ~1.8) [2]. These properties, along with its role as a versatile building block for pharmaceutical intermediates , position 4-Ethylpiperidine as a specific and non-interchangeable entity within synthetic and medicinal chemistry workflows.

Why 4-Ethylpiperidine Cannot Be Interchanged with Piperidine or Its Methyl/Propyl Analogs


The presence of the 4-ethyl substituent critically alters key physicochemical and steric/electronic properties that govern performance in synthesis and biological systems. Unlike piperidine or 4-methylpiperidine, 4-Ethylpiperidine exhibits a distinct lipophilicity (LogP) and boiling point [1]. In drug discovery, these differences directly impact membrane permeability, metabolic stability, and target binding. Computational and experimental thermochemical studies further confirm that ethylpiperidine positional isomers (1-, 2-, 3-, and 4-ethyl) possess unique thermodynamic stabilities [2]. Consequently, substituting 4-Ethylpiperidine with a structurally related analog (e.g., 4-methylpiperidine or piperidine) will lead to a different compound with non-equivalent physical behavior, synthetic outcomes, and biological activity, thereby jeopardizing experimental reproducibility and process consistency.

4-Ethylpiperidine: Quantified Differentiation from Closest Analogs


Lipophilicity and Volatility: A Stepped Gradient Between Methyl and Propyl Analogs

4-Ethylpiperidine provides a defined, incremental increase in lipophilicity and boiling point compared to its methyl analog, while being less lipophilic and volatile than its propyl analog. This predictable, quantifiable shift allows for rational tuning of physicochemical properties in drug design and synthetic route development. The LogP value for 4-Ethylpiperidine is approximately 1.8 [1], compared to 1.42 for 4-Methylpiperidine and 2.11 for 4-Propylpiperidine . Boiling points follow a similar trend: 124–130°C for 4-Methylpiperidine , 154–157°C for 4-Ethylpiperidine [1], and 170–180°C for 4-Propylpiperidine .

Lipophilicity Volatility Drug Design

Thermodynamic Stability: Distinct Gas-Phase Enthalpy of Formation Among Ethylpiperidine Isomers

Computational and experimental thermochemical analysis confirms that 4-ethylpiperidine possesses a unique gas-phase enthalpy of formation compared to its 1-ethyl and 2-ethyl isomers [1]. While the study does not report an explicit experimental value for 4-ethylpiperidine, high-level theoretical calculations (G3MP2B3) were performed and validated against experimental data for the 1- and 2-ethyl isomers, providing strong support for the calculated value of 4-ethylpiperidine. The reported experimental standard molar enthalpies of formation in the gas phase for 1-ethylpiperidine and 2-ethylpiperidine are -88.1 ± 1.3 kJ·mol⁻¹ and -79.4 ± 1.5 kJ·mol⁻¹, respectively [1]. The calculated value for 4-ethylpiperidine is distinctly different, establishing it as a thermodynamically unique entity.

Thermochemistry Computational Chemistry Stability

Analytical Differentiation: Unique Gas Chromatographic Retention Index

4-Ethylpiperidine exhibits a unique gas chromatographic retention index (RI) on a non-polar methyl silicone column, enabling its unambiguous identification and quantification in complex mixtures. The reported normal alkane RI for 4-Ethylpiperidine is 924 [1]. This value differentiates it from other piperidine derivatives, such as 3,5-Dimethylpiperidine (RI = 889) [2] and norpempidine (RI = 947) [3], providing a reliable metric for method development and quality assurance in procurement and synthesis.

Analytical Chemistry GC-MS Quality Control

Enantiospecific Synthesis of (3S,4R)-3-Amino-4-ethylpiperidine: A Critical Intermediate for Quinolone Antibiotics

4-Ethylpiperidine serves as the foundational scaffold for the enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine, a key intermediate in the development of non-fluoroquinolone antibiotics [1]. This specific stereoisomer is synthesized through an eight-step process involving an Overman rearrangement and a diastereoselective hydrogenation, highlighting the crucial role of the 4-ethyl substituent in directing stereochemical outcomes. While the parent 4-ethylpiperidine is achiral, its substitution pattern enables the creation of complex, stereochemically-defined pharmacophores that are not accessible from piperidine or other 4-alkyl analogs without significant synthetic re-optimization.

Medicinal Chemistry Chiral Synthesis Antibiotics

Optimal Application Scenarios for 4-Ethylpiperidine Based on Quantified Differentiation


Rational Design of CNS-Penetrant Drug Candidates

The incremental increase in lipophilicity (LogP ~1.8) and boiling point (154–157°C) of 4-Ethylpiperidine, as quantified in Evidence Item 1, makes it a superior choice for medicinal chemists aiming to optimize blood-brain barrier penetration. Its LogP value falls within the ideal range for CNS drugs, providing a balanced profile not achieved by the less lipophilic 4-methyl analog or the excessively lipophilic 4-propyl analog. This allows for fine-tuning of ADME properties without introducing unnecessary molecular weight or complexity. [1]

Thermodynamic Modeling and Process Safety Assessment

The distinct thermochemical profile of 4-Ethylpiperidine, as inferred from Evidence Item 2, is critical for engineers and chemists performing reaction calorimetry, process safety evaluations, and computational fluid dynamics simulations. The unique gas-phase enthalpy of formation of 4-Ethylpiperidine, distinct from its 1- and 2-ethyl isomers, ensures accurate prediction of reaction energetics and safe scale-up of synthetic processes. Using generic piperidine thermodynamic data would lead to significant errors in heat and mass balance calculations. [2]

Analytical Method Development and QC Release Testing

The unique gas chromatographic retention index (RI = 924) of 4-Ethylpiperidine, as documented in Evidence Item 3, is directly applicable for analytical chemists developing GC-FID or GC-MS methods. This value enables the specific identification and quantification of 4-Ethylpiperidine in the presence of structurally similar impurities or byproducts (e.g., 3,5-dimethylpiperidine, RI = 889), ensuring the purity and identity of the procured material meet stringent specifications. [3]

Synthesis of Complex, Stereochemically-Defined Pharmacophores

The role of 4-Ethylpiperidine as a precursor to the chiral intermediate (3S,4R)-3-amino-4-ethylpiperidine, as highlighted in Evidence Item 4, demonstrates its indispensable value in advanced medicinal chemistry programs, particularly those targeting bacterial topoisomerases. Procurement of 4-Ethylpiperidine is a prerequisite for accessing this specific chiral scaffold, which is a key structural component in novel non-fluoroquinolone antibiotics. Substitution with a different piperidine would derail the established synthetic route and alter stereochemical outcomes. [4]

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